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Introduction
Hexabromobenzene (HBB) is a fully brominated aromatic compound belonging to the class of

brominated flame retardants (BFRs). Its high bromine content and thermal stability have led to

its use in various industrial applications to reduce the flammability of materials. However, its

persistence in the environment, potential for bioaccumulation, and toxicological properties have

raised significant concerns for human health and the environment. This technical guide

provides a comprehensive overview of the toxicological profile of hexabromobenzene,

summarizing key data, detailing experimental methodologies, and elucidating known

mechanisms of toxicity.
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Property Value Reference

CAS Number 87-82-1

Molecular Formula C₆Br₆

Molecular Weight 551.49 g/mol

Appearance
White to pale beige crystalline

powder

Melting Point 316-318 °C

Boiling Point 419.8 °C (estimated)

Water Solubility 0.00013 mg/L at 25 °C

Log K_ow_ 6.88

Vapor Pressure 1.1 x 10⁻⁷ mmHg at 25 °C

Toxicokinetics
Absorption
Hexabromobenzene is readily absorbed following oral ingestion. In rats, approximately 90% of

an oral dose was absorbed.[1] Dermal absorption is expected to be lower than oral absorption

due to its low water solubility and high lipophilicity. Inhalation is also a potential route of

exposure, particularly in occupational settings.

Distribution
Following absorption, hexabromobenzene is widely distributed throughout the body, with a

strong affinity for adipose tissue due to its high lipophilicity.[2] It has been detected in various

tissues, including the liver, brain, kidney, and spleen in animal studies.[2] HBB can cross the

placenta and has been found in fetal tissues.[2]

Metabolism
The metabolism of hexabromobenzene is limited. In rats, the primary metabolic pathway

involves reductive debromination to form lower brominated benzenes, such as
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pentabromobenzene and tetrabromobenzenes.[3] These metabolites, along with the parent

compound, can be further metabolized to a small extent to form hydroxylated and sulfur-

containing derivatives.[2] The induction of cytochrome P450 enzymes, particularly CYP1A1 and

CYP2B1, has been observed following exposure to HBB, which may play a role in its

metabolism.[4]

Excretion
Hexabromobenzene and its metabolites are primarily excreted in the feces.[2] Biliary excretion

is a significant route of elimination for the parent compound and its metabolites. Urinary

excretion is a minor pathway.[2] HBB has a long biological half-life due to its storage in adipose

tissue.

Toxicological Data
Acute Toxicity
Hexabromobenzene exhibits low to moderate acute toxicity.

Endpoint Species Route Value Reference

LD₅₀ Rat Oral >2000 mg/kg [5]

LD₅₀ Mouse Oral 4700 mg/kg [4]

LD₅₀ Rabbit Dermal >9400 mg/kg [4]

Subchronic Toxicity
Repeated exposure to hexabromobenzene can lead to adverse effects, primarily targeting the

liver.
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Species Route Duration NOAEL LOAEL
Effects
Observed
at LOAEL

Referenc
e

Rat Oral (diet) 12 weeks
2

mg/kg/day
-

Induced

carboxylest

erase

activity

[6]

Chronic Toxicity and Carcinogenicity
Long-term studies on the chronic toxicity and carcinogenicity of hexabromobenzene are limited.

A two-generation study in rats fed diets containing HCB showed increased incidences of

parathyroid adenomas, phaeochromocytomas, and neoplastic liver nodules in the F1

generation, suggesting potential carcinogenic activity.[7] However, a definitive carcinogenicity

bioassay by a major regulatory body like the National Toxicology Program (NTP) has not been

identified.

Reproductive and Developmental Toxicity

Species Route
Study
Type

NOAEL LOAEL
Effects
Observed
at LOAEL

Referenc
e

Rat Gavage
Two-

generation

20

mg/kg/day

>20

mg/kg/day

No adverse

effects on

reproductio

n

[6]

Mouse Gavage
Developme

ntal

150

mg/kg/day

500

mg/kg/day

Decreased

fetal body

weight and

increased

malformati

ons

[6]

Genotoxicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://chemview.epa.gov/chemview/proxy?filename=HC1222055.pdf
https://pubmed.ncbi.nlm.nih.gov/3596732/
https://chemview.epa.gov/chemview/proxy?filename=HC1222055.pdf
https://chemview.epa.gov/chemview/proxy?filename=HC1222055.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The genotoxicity of hexabromobenzene has been evaluated in a number of in vitro and in vivo

assays. The available data suggest that HBB is not mutagenic in bacterial reverse mutation

assays (Ames test).[6] Information on its potential to induce chromosomal aberrations or

micronuclei is less clear and requires further investigation.

Assay Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation Assay

(Ames Test)

Salmonella

typhimurium
With and without Negative [6]

In vitro

Chromosomal

Aberration Test

- - Not found

In vivo

Micronucleus

Test

- - Not found

Mechanisms of Toxicity and Signaling Pathways
Induction of Cytochrome P450 Enzymes
Hexabromobenzene is a known inducer of cytochrome P450 (CYP) enzymes, particularly

members of the CYP1A and CYP2B families.[4] This induction is likely mediated through the

activation of the aryl hydrocarbon receptor (AhR) and the constitutive androstane receptor

(CAR), respectively.
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Fig. 1: HBB-mediated induction of Cytochrome P450 enzymes.

The induction of these enzymes can alter the metabolism of both endogenous and exogenous

compounds, potentially leading to the formation of reactive metabolites and cellular stress.

Neurotoxicity
Studies in zebrafish have demonstrated that hexabromobenzene can induce developmental

neurotoxicity.[8] Exposure to HBB led to locomotor behavioral anomalies, which were

associated with the inhibition of acetylcholinesterase (AChE) activity.[8] This inhibition leads to

an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of

cholinergic receptors and disruption of normal nerve function.

Hexabromobenzene Acetylcholinesterase
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Inhibits Acetylcholine
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Breaks down Cholinergic
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Activates Disrupted
Neurotransmission

Leads to
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Fig. 2: Proposed mechanism of HBB-induced neurotoxicity.

Endocrine Disruption
The potential for hexabromobenzene to act as an endocrine disruptor is an area of ongoing

research. Due to its structural similarity to other halogenated aromatic hydrocarbons, there is a

possibility that HBB could interact with nuclear receptors, such as the estrogen receptor (ER),

androgen receptor (AR), and thyroid hormone receptor (TR). However, specific data from

receptor binding or transactivation assays for hexabromobenzene are currently limited.

Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay - OECD
471)

Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and

Escherichia coli strain (e.g., WP2 uvrA).[9][10][11]
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Method: The plate incorporation method or pre-incubation method is used. Bacteria are

exposed to various concentrations of the test substance in the presence and absence of a

metabolic activation system (S9 mix from induced rat liver).[9][10]

Endpoint: The number of revertant colonies (colonies that have regained the ability to

synthesize an essential amino acid) is counted. A substance is considered mutagenic if it

causes a dose-dependent and reproducible increase in the number of revertant colonies.[9]

In Vivo Micronucleus Test (OECD 474)
Test System: Rodents, typically mice or rats.[3][12]

Method: Animals are administered the test substance, usually by oral gavage or

intraperitoneal injection, at three or more dose levels. Bone marrow or peripheral blood is

collected at appropriate time points after treatment.[3][12]

Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood

cells) is determined by microscopic analysis. A significant, dose-dependent increase in the

frequency of micronucleated cells indicates clastogenic or aneugenic activity.[3]
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Fig. 3: General workflow for an in vivo micronucleus test.

In Vitro Chromosomal Aberration Test (OECD 473)
Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or

human peripheral blood lymphocytes.[4][13][14][15][16]

Method: Cell cultures are exposed to the test substance at various concentrations, with and

without a metabolic activation system (S9 mix). Cells are harvested at a suitable time after

treatment, and metaphase chromosomes are prepared and analyzed.[4][14][15][16]
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Endpoint: The frequency of cells with structural chromosomal aberrations (e.g., breaks, gaps,

exchanges) is determined by microscopic examination. A significant, dose-dependent

increase in the percentage of aberrant cells indicates clastogenic potential.[4][15]

Conclusion
Hexabromobenzene exhibits a complex toxicological profile characterized by low to moderate

acute toxicity but concerns for potential long-term effects. The primary target organ for

subchronic toxicity appears to be the liver. Evidence suggests potential for carcinogenicity,

developmental toxicity at high doses, and neurotoxicity through acetylcholinesterase inhibition.

Its ability to induce cytochrome P450 enzymes indicates a potential for altered metabolism of

other substances. While current genotoxicity data are largely negative, further investigation is

warranted. The endocrine-disrupting potential of hexabromobenzene remains an area requiring

more definitive research. Given its persistence and bioaccumulative properties, continued

evaluation of the long-term health risks associated with hexabromobenzene exposure is

essential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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